molecular formula C23H24ClN3O3S B2484047 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 866346-75-0

2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2484047
CAS No.: 866346-75-0
M. Wt: 457.97
InChI Key: AWFJVVIOWBLACB-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-29-18-10-6-15(7-11-18)21-23(27-22(26-21)16-4-8-17(24)9-5-16)31-14-20(28)25-13-19-3-2-12-30-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFJVVIOWBLACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, the reaction between glyoxal and 4-chloroaniline in the presence of an acid catalyst can yield the desired imidazole derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the imidazole derivative with 4-methoxyphenyl halide in the presence of a base.

    Thioether Formation: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound, such as thiophenol, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with oxirane (ethylene oxide) to form the oxolan-2-ylmethyl group, followed by acylation with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest that it may interact with various biological targets involved in cancer progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To assess the cytotoxic effects on MDA-MB-231 breast cancer cells.
    • Findings : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
  • Study on Colon Cancer Cells :
    • Objective : To evaluate its effects on HT-29 colon cancer cells.
    • Findings : Treatment with the compound resulted in a 70% reduction in cell growth after 48 hours, indicating potent anticancer activity.
  • Mechanistic Studies :
    • Investigations into the molecular pathways revealed that the compound modulates the expression of apoptosis-related proteins, enhancing its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole and oxolane moieties can lead to enhanced biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the aromatic groups may facilitate interactions with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole share the imidazole ring structure and have similar applications in medicinal chemistry.

    Thioether-Containing Compounds: Compounds with sulfanyl groups, such as thiophenol derivatives, exhibit similar reactivity in oxidation and substitution reactions.

    Acetamide Derivatives: Compounds like N-phenylacetamide share the acetamide functional group and have similar chemical properties.

Uniqueness

2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide, identified by its CAS number 464152-76-9, is a synthetic derivative featuring an imidazole core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3O3SC_{25}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 464.96 g/mol. The structure incorporates a chlorophenyl group and a methoxyphenyl group attached to an imidazole ring, which is linked to a sulfanyl group and an oxolan moiety.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that imidazole derivatives exhibit significant antibacterial properties. For instance, related compounds have demonstrated strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
    • The mechanism often involves inhibition of bacterial enzyme systems, contributing to their effectiveness as antimicrobial agents.
  • Anticancer Properties :
    • Imidazole derivatives are frequently investigated for their anticancer potential. The compound's structure suggests potential interactions with cancer cell signaling pathways, leading to apoptosis in malignant cells .
    • Case studies have reported the efficacy of similar compounds in reducing tumor growth in preclinical models .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for various enzymes, including acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections .
    • The IC50 values for enzyme inhibition are critical metrics that quantify the potency of these compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialStrong activity against S. typhi, moderate against others
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotent inhibitor of urease (IC50 values < 10 µM)
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Antibacterial Screening : A study synthesized various imidazole derivatives and tested their antibacterial activity using standard methods. The compound exhibited notable effectiveness against Bacillus subtilis, indicating its potential as a therapeutic agent for bacterial infections .
  • Anticancer Efficacy : In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspases, suggesting its mechanism as a potential chemotherapeutic agent .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of similar compounds on urease activity demonstrated that these imidazole derivatives could significantly lower urease levels in biological samples, providing insights into their application in treating urease-related disorders .

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